molecular formula C12H18N4S B13048728 7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine

7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine

Cat. No.: B13048728
M. Wt: 250.37 g/mol
InChI Key: QUBMZZVECBQSKF-UHFFFAOYSA-N
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Description

7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine is a synthetic organic compound with the molecular formula C12H18N4S. It is primarily used for research purposes and has shown potential in various scientific applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine typically involves the reaction of appropriate thieno[3,2-D]pyrimidine derivatives with alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the modulation of cellular pathways and the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N4S

Molecular Weight

250.37 g/mol

IUPAC Name

7-methyl-4-N-pentylthieno[3,2-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C12H18N4S/c1-3-4-5-6-14-11-10-9(8(2)7-17-10)15-12(13)16-11/h7H,3-6H2,1-2H3,(H3,13,14,15,16)

InChI Key

QUBMZZVECBQSKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC(=NC2=C1SC=C2C)N

Origin of Product

United States

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